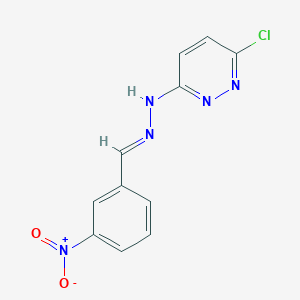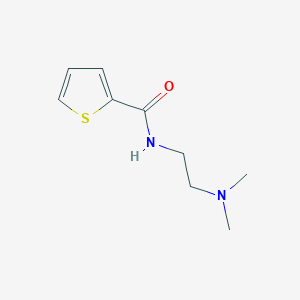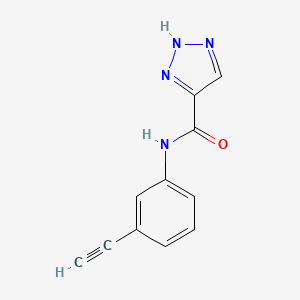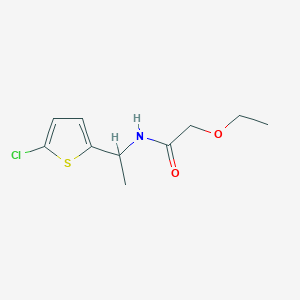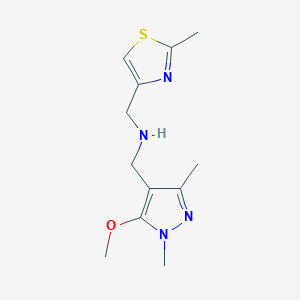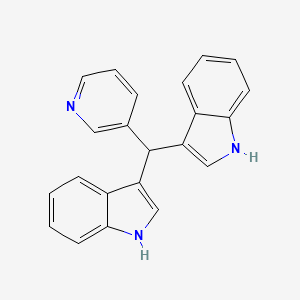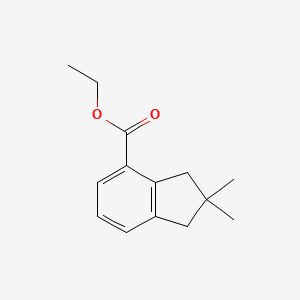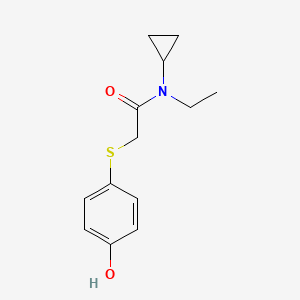
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide is a compound with a molecular formula of C13H17NO2S and a molecular weight of 251.34 g/mol This compound features a cyclopropyl group, an ethyl group, and a 4-hydroxyphenylthio group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of cyclopropylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-hydroxythiophenol under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylthio derivatives.
Applications De Recherche Scientifique
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N-(4-hydroxyphenyl)acetamide: Shares a similar phenylthio group but differs in the presence of a hydroxy group instead of a cyclopropyl and ethyl group.
Thiophene Derivatives: Compounds with a thiophene ring system that exhibit similar chemical properties and applications.
Uniqueness
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO2S |
|---|---|
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
N-cyclopropyl-N-ethyl-2-(4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H17NO2S/c1-2-14(10-3-4-10)13(16)9-17-12-7-5-11(15)6-8-12/h5-8,10,15H,2-4,9H2,1H3 |
Clé InChI |
KOHCSMIMGZKHDK-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CC1)C(=O)CSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



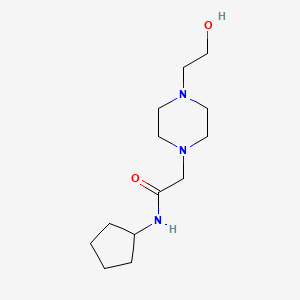

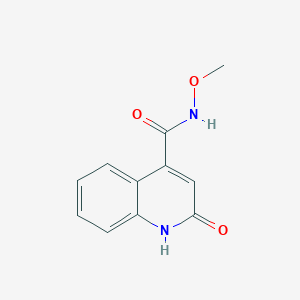
![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)
